Methyl 2-acetoxybenzoate

Description

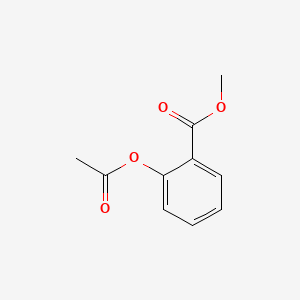

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-acetyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c1-7(11)14-9-6-4-3-5-8(9)10(12)13-2/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONWPLBKWMAUFGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20206724 | |

| Record name | Aspirin methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

580-02-9 | |

| Record name | Methyl 2-acetoxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=580-02-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspirin methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580029 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methylrhodine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403847 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Aspirin methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20206724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl O-acetylsalicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.593 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL ACETYLSALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7FX481V180 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of Methyl 2-acetoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-acetoxybenzoate, also known as methyl acetylsalicylate, is an ester of acetylsalicylic acid (aspirin) and a compound of significant interest in pharmaceutical research due to its role as a potential prodrug and its applications in chemical synthesis. This technical guide provides an in-depth overview of the core physicochemical properties of this compound. All quantitative data are presented in structured tables for clarity. Detailed experimental protocols for the determination of key properties are provided, alongside visualizations of relevant chemical pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

This compound is chemically identified as the methyl ester of 2-acetoxybenzoic acid.[1] Its structural formula and key identifiers are presented below.

-

IUPAC Name: methyl 2-acetyloxybenzoate[2]

-

Synonyms: Methyl acetylsalicylate, Aspirin methyl ester, Methyl o-acetoxybenzoate[1]

-

CAS Number: 580-02-9[1]

-

Molecular Formula: C₁₀H₁₀O₄[1]

-

Chemical Structure:

Figure 1: Chemical Structure of this compound

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in various chemical and biological systems. These properties influence its solubility, absorption, distribution, and stability.

Tabulated Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 194.18 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or white to almost white powder to crystal | [1] |

| Odor | Pleasant, sweet odor | [1] |

| Melting Point | 50-52 °C | [3] |

| Boiling Point | 254.9 °C at 760 mmHg | [3] |

| Water Solubility | Limited/low solubility | [1] |

| Solubility in Organic Solvents | Soluble in ethanol, ether, and methanol. | [1] |

| LogP (Octanol-Water Partition Coefficient) | 1.39850 - 1.7 | [3][4] |

| pKa | Data not readily available. |

Experimental Protocols for Physicochemical Property Determination

This section outlines the general experimental methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity.

Protocol: Capillary Method [5][6]

-

Sample Preparation: A small amount of finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then placed in a heating bath (e.g., Thiele tube with mineral oil or a calibrated melting point apparatus).

-

Heating: The heating bath is heated gradually, with the temperature rise slowed to 1-2 °C per minute as the expected melting point is approached.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded as the melting point range. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Boiling Point Determination

The boiling point is a key physical constant for a liquid compound.

Protocol: Micro Boiling Point Method [7][8][9]

-

Sample Preparation: A small volume (a few milliliters) of this compound is placed in a small test tube or fusion tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Heating: The test tube is attached to a thermometer and heated in a suitable heating bath (e.g., oil bath).

-

Observation: As the liquid is heated, a stream of bubbles will emerge from the open end of the capillary tube. The heating is then discontinued. The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature.

Protocol: Qualitative and Semi-Quantitative Determination [10][11][12]

-

Solvent Selection: A range of solvents of varying polarity are used, including water, ethanol, ether, and acetone.

-

Procedure: A small, accurately weighed amount of this compound (e.g., 10 mg) is placed in a test tube. A measured volume of the solvent (e.g., 1 mL) is added.

-

Observation: The mixture is agitated vigorously for a set period. The solubility is observed and can be classified as:

-

Soluble: If the entire solid dissolves.

-

Slightly Soluble: If a portion of the solid dissolves.

-

Insoluble: If the solid does not appear to dissolve.

-

-

Quantitative Measurement: For a more quantitative assessment, the saturated solution is filtered, and the concentration of the dissolved this compound in the filtrate is determined using an analytical technique such as High-Performance Liquid Chromatography (HPLC).[13]

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption and distribution.

Protocol: Shake-Flask Method [14][15]

-

Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically n-octanol). This solution is then mixed with a known volume of the other phase in a separatory funnel.

-

Equilibration: The mixture is shaken for a sufficient time to allow for the partitioning of the solute between the two phases to reach equilibrium.

-

Phase Separation and Analysis: The two phases are carefully separated. The concentration of this compound in each phase is determined using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Chemical Pathways and Workflows

Understanding the chemical pathways and synthesis workflows of this compound is essential for its application and development.

Hydrolysis Pathway of this compound (Aspirin Prodrug Action)

This compound is considered a prodrug of aspirin.[3][16] In a biological system, it is expected to undergo hydrolysis to release acetylsalicylic acid (aspirin) and methanol. The subsequent hydrolysis of aspirin yields salicylic acid and acetic acid.[17] This pathway is crucial for its potential therapeutic action.

General Synthesis Workflow

This compound can be synthesized through the esterification of 2-acetoxybenzoic acid (aspirin) with methanol, typically in the presence of an acid catalyst.[18][19]

Anti-Inflammatory Mechanism of Action

As a prodrug of aspirin, the primary mechanism of action of this compound is the inhibition of cyclooxygenase (COX) enzymes following its hydrolysis to salicylic acid.[20][21] This inhibition reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, catering to the needs of researchers, scientists, and drug development professionals. The tabulated data, detailed experimental protocols, and visual representations of chemical pathways and workflows offer a comprehensive resource for understanding and utilizing this compound in various scientific and pharmaceutical applications. The information presented herein serves as a foundational reference for further research and development involving this compound.

References

- 1. CAS 580-02-9: this compound | CymitQuimica [cymitquimica.com]

- 2. Methyl acetylsalicylic acid | C10H10O4 | CID 68484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acetylsalicylic acid methyl ester | CAS#:580-02-9 | Chemsrc [chemsrc.com]

- 4. Methyl 4-acetoxybenzoate | C10H10O4 | CID 578495 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. byjus.com [byjus.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. scribd.com [scribd.com]

- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 13. fsis.usda.gov [fsis.usda.gov]

- 14. agilent.com [agilent.com]

- 15. acdlabs.com [acdlabs.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. Hydrolysis of Aspirin | Overview, Reactions & Mechanism - Video | Study.com [study.com]

- 18. CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters - Google Patents [patents.google.com]

- 19. mdpi.com [mdpi.com]

- 20. benchchem.com [benchchem.com]

- 21. What is the mechanism of Methyl Salicylate? [synapse.patsnap.com]

An In-depth Technical Guide to Methyl 2-acetoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 2-acetoxybenzoate, a significant organic compound with applications in the pharmaceutical and fragrance industries. The document details its chemical identity, including its CAS number and synonyms, and presents a thorough summary of its physicochemical properties in a structured format. A detailed experimental protocol for its synthesis via a two-step process involving Fischer esterification and acetylation is provided. Furthermore, this guide elucidates the compound's primary role as a prodrug of aspirin and salicylic acid, detailing its mechanism of action through the inhibition of cyclooxygenase (COX) enzymes. This mechanism is visualized through a signaling pathway diagram. A logical workflow for the synthesis and purification of this compound is also presented in a diagrammatic format.

Chemical Identity

-

Chemical Name: this compound

-

CAS Number: 580-02-9[1]

-

Molecular Formula: C₁₀H₁₀O₄[1]

-

Molecular Weight: 194.18 g/mol [2]

Synonyms

This compound is known by several other names in scientific literature and commercial databases. These include:

-

Aspirin methyl ester[1]

-

Benzoic acid, 2-(acetyloxy)-, methyl ester[1]

-

Methyl acetylsalicylate[1]

-

Methyl o-Acetoxybenzoate[1]

-

Methyl rhodin[1]

-

Methylrhodine[1]

-

NSC 403847[1]

-

Salicylic acid acetate, methyl ester[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Physical State | Colorless to pale yellow liquid | [1] |

| Odor | Pleasant, sweet | [1] |

| Melting Point | 51.5 °C | [3] |

| Boiling Point | 136 °C | [3] |

| Density | 1.177 g/cm³ | [2] |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether); Limited solubility in water. | [1] |

| Flash Point | 121.4 °C | [2] |

| Refractive Index | 1.51 | [2] |

| LogP | 1.39850 | [2] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from salicylic acid. The first step is the Fischer esterification of salicylic acid with methanol to produce methyl salicylate. The second step involves the acetylation of the phenolic hydroxyl group of methyl salicylate.

Step 1: Synthesis of Methyl Salicylate (Fischer Esterification)

This procedure is based on the well-established Fischer esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst.[4][5][6]

-

Materials:

-

Salicylic acid

-

Methanol (excess)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Heating mantle

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve salicylic acid in an excess of methanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Maintain reflux for a period of 1-2 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with water and a saturated solution of sodium bicarbonate to neutralize the excess acid.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Filter to remove the drying agent, and remove the excess methanol under reduced pressure to obtain crude methyl salicylate.

-

Step 2: Acetylation of Methyl Salicylate

This step involves the acetylation of the phenolic hydroxyl group of the synthesized methyl salicylate.

-

Materials:

-

Methyl salicylate (from Step 1)

-

Acetic anhydride

-

Pyridine or a catalytic amount of sulfuric acid

-

Water

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

-

Procedure:

-

Place the crude methyl salicylate in a round-bottom flask with a magnetic stir bar.

-

Add an equimolar amount of acetic anhydride to the flask.

-

Add a catalytic amount of pyridine or a few drops of concentrated sulfuric acid.

-

Stir the mixture at room temperature or with gentle heating for 1-2 hours.

-

After the reaction is complete, slowly add water to the flask to quench the excess acetic anhydride.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield crude this compound.

-

The crude product can be further purified by distillation or chromatography.

-

Mechanism of Action and Signaling Pathway

This compound serves as a prodrug for aspirin and subsequently salicylic acid.[2][7] Upon administration, it is hydrolyzed by esterases in the body to release these active metabolites. The primary pharmacological effect is derived from the irreversible inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2, by aspirin.[8][9]

The inhibition of COX-1 in platelets prevents the formation of thromboxane A2, a potent platelet aggregator and vasoconstrictor, leading to an antiplatelet effect.[8][10] The inhibition of COX-2 in inflamed tissues reduces the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[8]

Caption: Signaling pathway of this compound as a prodrug.

Experimental Workflow

The following diagram illustrates a logical workflow for the synthesis and purification of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. CAS 580-02-9: this compound | CymitQuimica [cymitquimica.com]

- 2. Acetylsalicylic acid methyl ester | CAS#:580-02-9 | Chemsrc [chemsrc.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. westfield.ma.edu [westfield.ma.edu]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. ivypanda.com [ivypanda.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Aspirin - Wikipedia [en.wikipedia.org]

- 9. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. m.youtube.com [m.youtube.com]

Structure and molecular formula of Methyl 2-acetoxybenzoate.

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-acetoxybenzoate, also known as methyl acetylsalicylate or aspirin methyl ester, is a derivative of acetylsalicylic acid.[1] With the molecular formula C₁₀H₁₀O₄, this compound holds significance as a potential prodrug and an important intermediate in the synthesis of various pharmaceuticals and fragrances.[1] Its anti-inflammatory properties, stemming from its relationship to the renowned nonsteroidal anti-inflammatory drug (NSAID) aspirin, make it a subject of interest in drug development and inflammatory disease research.[1][2] This technical guide provides a comprehensive overview of the structure, molecular formula, physicochemical properties, synthesis, and analytical protocols for this compound, tailored for a scientific audience.

Chemical Structure and Molecular Formula

This compound is an ester characterized by an aromatic benzene ring substituted with an acetoxy group and a methyl ester group at positions 2 and 1, respectively.

Molecular Formula: C₁₀H₁₀O₄

Structure:

Synonyms: Methyl acetylsalicylate, Aspirin methyl ester, Benzoic acid, 2-(acetyloxy)-, methyl ester.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 194.19 g/mol | [3] |

| Appearance | White to light yellow solid | [3] |

| Melting Point | 51.5 °C | [4] |

| Boiling Point | 136 °C | [4] |

| Solubility | Soluble in organic solvents like DMSO, PEG300, and Corn Oil.[2] | [2] |

Synthesis of this compound

The synthesis of this compound can be achieved through the esterification of acetylsalicylic acid (aspirin) with methanol, catalyzed by a strong acid.

Experimental Protocol: Fischer Esterification of Acetylsalicylic Acid

This protocol describes the synthesis of this compound from acetylsalicylic acid and methanol using sulfuric acid as a catalyst.

Materials:

-

Acetylsalicylic acid (aspirin)

-

Methanol (anhydrous)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Sodium Bicarbonate (NaHCO₃) solution (5% aqueous)

-

Dichloromethane (CH₂Cl₂)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Stirring hotplate

-

Rotary evaporator

Procedure:

-

In a 100 mL round-bottom flask, dissolve 10.0 g of acetylsalicylic acid in 40 mL of methanol.

-

Slowly add 1.5 mL of concentrated sulfuric acid to the solution while stirring.

-

Attach a reflux condenser and heat the mixture to a gentle boil for 2 hours using a stirring hotplate.

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Add 50 mL of dichloromethane to the separatory funnel.

-

Wash the organic layer sequentially with 50 mL of water and 50 mL of 5% sodium bicarbonate solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and remove the solvent using a rotary evaporator to yield crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Synthesis Workflow

Analytical Protocols

Accurate quantification and characterization of this compound are crucial for research and quality control. Below are detailed protocols for its analysis using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantitative analysis of this compound in bulk and formulated products.[5]

Instrumentation and Conditions:

| Parameter | Specification |

| HPLC System | Standard system with UV detector |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| UV Detection | 237 nm |

| Run Time | 10 minutes |

Standard Solution Preparation:

-

Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[5]

-

Working Standard (0.1 mg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.[5]

Sample Preparation:

-

Drug Substance: Accurately weigh approximately 25 mg of the this compound sample and prepare a 1 mg/mL stock solution as described for the standard. Prepare a 0.1 mg/mL working sample solution by diluting the stock solution.[5]

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct GC-MS analysis of this compound may be challenging due to its polarity. Derivatization can improve its volatility and thermal stability.[6]

Derivatization Protocol (Hydrolysis followed by Silylation):

-

Alkaline Hydrolysis: Cleave the ester bond by saponification with an alkaline solution to yield methyl salicylate and acetate.

-

Silylation: The resulting hydroxyl group of methyl salicylate can be derivatized using a silylating agent (e.g., BSTFA) to increase volatility.

GC-MS Conditions (for the derivatized analyte):

| Parameter | Specification |

| GC System | Standard GC with a mass selective detector |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness |

| Carrier Gas | Helium at a constant flow of 1.0 mL/min |

| Inlet Temperature | 250 °C |

| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |

| MS Transfer Line | 280 °C |

| Ion Source Temp | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-450 amu |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for the structural elucidation and purity assessment of this compound.

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Expected ¹H NMR Chemical Shifts (in CDCl₃):

-

Aromatic Protons: δ 7.0-8.0 ppm (multiplets, 4H)

-

Methyl Ester Protons: δ ~3.9 ppm (singlet, 3H)

-

Acetoxy Methyl Protons: δ ~2.3 ppm (singlet, 3H)

Expected ¹³C NMR Chemical Shifts (in CDCl₃):

-

Ester Carbonyls: δ ~165-170 ppm

-

Aromatic Carbons: δ ~120-150 ppm

-

Methyl Ester Carbon: δ ~52 ppm

-

Acetoxy Methyl Carbon: δ ~21 ppm

Mechanism of Action and Signaling Pathway

This compound is considered a prodrug of aspirin.[1] Its primary mechanism of action is believed to involve its hydrolysis to salicylate derivatives, which then inhibit the cyclooxygenase (COX) enzymes (COX-1 and COX-2).[7] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[7]

Proposed Signaling Pathway: Inhibition of Prostaglandin Synthesis

Conclusion

This compound is a compound with significant potential in pharmaceutical and chemical research. This guide has provided a detailed overview of its structure, properties, synthesis, and analysis, along with its proposed mechanism of action. The provided protocols offer a solid foundation for researchers and drug development professionals working with this molecule. Further investigation into its specific pharmacological profile and signaling pathways is warranted to fully elucidate its therapeutic potential.

References

- 1. Acetylsalicylic acid methyl ester | CAS#:580-02-9 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. teachnlearnchem.com [teachnlearnchem.com]

- 4. westfield.ma.edu [westfield.ma.edu]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. What is the mechanism of Methyl Salicylate? [synapse.patsnap.com]

A Technical Guide to the Solubility of Methyl 2-Acetoxybenzoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 2-acetoxybenzoate (also known as methyl acetylsalicylate or aspirin methyl ester) in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and formulation, offering both qualitative and quantitative insights into the compound's solubility characteristics.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in different solvent systems.

| Property | Value | Source |

| CAS Number | 580-02-9 | N/A |

| Molecular Formula | C₁₀H₁₀O₄ | N/A |

| Molecular Weight | 194.18 g/mol | N/A |

| Melting Point | 51.5 °C | [1] |

| Boiling Point | 136 °C | [1] |

| Appearance | Colorless to pale yellow liquid or solid | [2] |

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of common, pure organic solvents is not extensively available in publicly accessible literature. However, data from studies on solvent systems for in vivo research and information on the closely related compound, acetylsalicylic acid (aspirin), provide valuable insights.

Table 1: Quantitative Solubility of this compound in Mixed Organic Solvents

This data is derived from protocols for preparing solutions for biological research.

| Solvent System | Solubility |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL |

| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL |

| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (ultrasonication may be required)[3] |

Table 2: Quantitative Solubility of Acetylsalicylic Acid (Aspirin) in Organic Solvents

Due to the structural similarity between this compound and acetylsalicylic acid, the following data for aspirin can be used as a reasonable estimate for the solubility of its methyl ester.

| Solvent | Solubility (mg/mL) |

| Ethanol | ~80 mg/mL[4][5] |

| Dimethyl Sulfoxide (DMSO) | ~41 mg/mL[4][5] |

| Dimethyl Formamide (DMF) | ~30 mg/mL[4][5] |

Qualitative Solubility Profile

Based on available information, this compound exhibits the following general solubility characteristics:

-

Soluble in: Common organic solvents such as ethanol and ether.[2]

-

Limited Solubility in: Water.[2] The hydrophobic nature of the aromatic ring and the ester groups contribute to its low aqueous solubility.

The principle of "like dissolves like" is applicable. The ester and acetyl groups in this compound allow for interactions with a variety of polar and non-polar organic solvents.

Experimental Protocol for Solubility Determination

For applications requiring precise solubility values, the following gravimetric method is a standard and reliable approach for determining the solubility of a solid solute like this compound in an organic solvent.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Isothermal filtration system (e.g., syringe filters, 0.45 µm)

-

Glass vials with screw caps

-

Spatula and weighing paper

-

Pipettes and volumetric flasks

-

Drying oven

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The required time may vary depending on the solvent and should be determined empirically.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vial to stand undisturbed at the experimental temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled, to match the experimental temperature) pipette.

-

Immediately filter the solution using a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Record the mass of the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial in a drying oven at a temperature below the boiling point of the solvent and the melting point of this compound.

-

Once all the solvent has evaporated and a constant weight is achieved, record the final mass of the vial containing the solute residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty vial from the final mass of the vial with the dried residue.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved solute from the total mass of the saturated solution.

-

Express the solubility in desired units, such as grams of solute per 100 mL of solvent ( g/100 mL) or grams of solute per 100 g of solvent ( g/100 g).

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of a solid in a liquid.

References

Methyl 2-Acetoxybenzoate: A Technical Whitepaper on its Role as an Aspirin Prodrug

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aspirin, or acetylsalicylic acid, is a cornerstone in the management of pain, inflammation, and cardiovascular disease. However, its clinical utility is often limited by its gastrointestinal (GI) toxicity, which is primarily attributed to the direct irritation of the gastric mucosa by the carboxylic acid moiety and the systemic inhibition of protective prostaglandins. Methyl 2-acetoxybenzoate, a methyl ester prodrug of aspirin, represents a promising strategy to mitigate this GI toxicity. By masking the carboxylic acid group, this prodrug is designed to bypass the stomach in its active form, thereby reducing local irritation. Following absorption, it is hypothesized to undergo hydrolysis to release the active aspirin. This technical guide provides a comprehensive overview of this compound, including its synthesis, mechanism of action, and a summary of its biological evaluation, offering a valuable resource for researchers in the field of drug development.

Introduction

Non-steroidal anti-inflammatory drugs (NSAIDs) are a widely utilized class of therapeutics, with aspirin being one of the most recognized members. The therapeutic effects of aspirin are primarily mediated through the irreversible inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins and thromboxanes.[1][2] However, the presence of a carboxylic acid group in the aspirin molecule is a major contributor to the dose-dependent gastrointestinal side effects, including ulceration and bleeding.[3][4]

Prodrug strategies offer a viable approach to improve the therapeutic index of parent drugs by masking the functional groups responsible for undesirable side effects. In the case of aspirin, esterification of the carboxylic acid group to form a prodrug like this compound is intended to decrease direct gastric irritation.[5][6] This prodrug is expected to be absorbed in the small intestine and subsequently hydrolyzed by esterases in the plasma and tissues to release aspirin, which can then exert its systemic therapeutic effects.[7] This guide delves into the technical aspects of this compound as an aspirin prodrug.

Synthesis of this compound

The synthesis of this compound is a two-step process commencing from the readily available starting material, salicylic acid. The first step involves the esterification of the carboxylic acid group of salicylic acid with methanol to yield methyl salicylate. The subsequent step is the acetylation of the phenolic hydroxyl group of methyl salicylate to produce the final product, this compound.

Experimental Protocol: Synthesis of Methyl Salicylate (Intermediate)

This protocol is based on the Fischer esterification of salicylic acid.[7][8]

Materials:

-

Salicylic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid

-

Sodium bicarbonate (5% aqueous solution)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Stirring hotplate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve salicylic acid (e.g., 0.65 g) in an excess of methanol (e.g., 10.0 mL).[8]

-

With continuous stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.75 mL).[8]

-

Attach a reflux condenser and heat the mixture to a gentle boil for approximately 75 minutes.[8]

-

After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

-

Add dichloromethane (e.g., 1 mL) and a 5% sodium bicarbonate solution (e.g., 5 mL) to neutralize the excess acid. Shake gently, venting frequently.[7]

-

Separate the organic layer. Wash the organic layer sequentially with 5% sodium bicarbonate solution and then with water.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the dichloromethane under reduced pressure using a rotary evaporator to yield crude methyl salicylate.

Experimental Protocol: Synthesis of this compound

This protocol describes the acetylation of the phenolic hydroxyl group of methyl salicylate.

Materials:

-

Methyl salicylate

-

Acetic anhydride

-

Pyridine (catalyst) or a few drops of concentrated sulfuric acid

-

Ice-cold water

-

Round-bottom flask

-

Stirring hotplate

-

Büchner funnel and flask

-

Recrystallization solvent (e.g., ethanol/water mixture)

Procedure:

-

In a clean, dry round-bottom flask, combine methyl salicylate with an excess of acetic anhydride.

-

Add a catalytic amount of pyridine or a few drops of concentrated sulfuric acid.

-

Heat the mixture gently (e.g., 50-60 °C) with continuous stirring for 1-2 hours.

-

Allow the reaction mixture to cool to room temperature.

-

Slowly and carefully pour the cooled mixture into a beaker of ice-cold water to precipitate the product and hydrolyze the excess acetic anhydride.

-

Collect the crude this compound by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold water.

-

Purify the product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Dry the purified crystals and characterize them using standard analytical techniques (e.g., melting point, NMR, IR spectroscopy).

Mechanism of Action

Prodrug Activation and Aspirin Release

This compound is designed to be pharmacologically inactive until it is hydrolyzed in the body. The ester linkage is susceptible to cleavage by esterase enzymes present in the plasma and various tissues.[7] This enzymatic hydrolysis is expected to yield aspirin (acetylsalicylic acid) and methanol as the primary metabolites. The released aspirin is then responsible for the therapeutic effects.

Pharmacological Action of Released Aspirin

Once released, aspirin exerts its anti-inflammatory, analgesic, and antipyretic effects primarily through the irreversible acetylation of a serine residue in the active site of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] This acetylation blocks the access of the substrate, arachidonic acid, to the catalytic site, thereby inhibiting the production of prostaglandins, which are key mediators of inflammation, pain, and fever. The antiplatelet effect of aspirin is due to the irreversible inhibition of COX-1 in platelets, leading to a reduction in the synthesis of thromboxane A2, a potent platelet aggregator.[9]

Pharmacokinetics

While specific pharmacokinetic data for this compound is not extensively available in the public domain, the pharmacokinetic profile can be inferred from its structure and the known metabolism of similar compounds. As a more lipophilic ester of aspirin, it is expected to be readily absorbed from the gastrointestinal tract. Following absorption, it would undergo rapid first-pass metabolism and systemic hydrolysis to aspirin and methanol. The subsequent pharmacokinetics would likely mirror that of aspirin and its primary metabolite, salicylic acid.

Table 1: Comparative Pharmacokinetic Parameters of Aspirin and Salicylic Acid (for reference)

| Parameter | Aspirin | Salicylic Acid | Reference |

| Bioavailability | ~68% (as intact aspirin) | - | [7] |

| Protein Binding | 80-90% | 50-80% | [10] |

| Metabolism | Rapidly hydrolyzed to salicylic acid | Hepatic conjugation | [7][10] |

| Half-life (t½) | ~20 minutes | Dose-dependent (2-3 hours at low doses) | [7] |

| Excretion | Renal (as metabolites) | Renal | [10] |

Pharmacodynamics

The pharmacodynamic effects of this compound are contingent on its conversion to aspirin. Therefore, its anti-inflammatory, analgesic, and antiplatelet activities are expected to be comparable to those of aspirin, assuming equivalent systemic exposure to the active drug.

In Vitro COX Inhibition

Table 2: IC50 Values of Common NSAIDs for COX-1 and COX-2 (for reference)

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-1/COX-2 Ratio | Reference |

| Aspirin | - | - | - | - |

| Ibuprofen | 12 | 80 | 0.15 | [11] |

| Diclofenac | 0.076 | 0.026 | 2.9 | [11] |

| Celecoxib | 82 | 6.8 | 12 | [11] |

| Indomethacin | 0.0090 | 0.31 | 0.029 | [11] |

Note: Specific IC50 values for aspirin can vary depending on the assay conditions.

In Vivo Efficacy

While specific in vivo efficacy data for this compound is limited, studies on related salicylate derivatives have demonstrated significant anti-inflammatory and analgesic activities in animal models.[12]

Gastrointestinal Safety Profile

The primary rationale for the development of this compound is to improve the gastrointestinal safety profile of aspirin. By masking the carboxylic acid group, the prodrug is expected to cause less direct irritation to the gastric mucosa. Studies on other aspirin prodrugs with esterified carboxylic acid groups have shown a significant reduction in ulcerogenic activity compared to the parent drug.[6]

Experimental Protocol: Assessment of Gastric Ulcerogenic Activity in Rats

This protocol is a standard method for evaluating the gastric toxicity of NSAIDs.[1][8]

Materials:

-

Male Wistar or Sprague-Dawley rats

-

This compound

-

Aspirin (positive control)

-

Vehicle (e.g., 1% carboxymethyl cellulose)

-

Dissecting microscope

-

Ulcer scoring scale

Procedure:

-

Fast the rats for 24-36 hours prior to drug administration, with free access to water.[1]

-

Administer this compound, aspirin (e.g., 500 mg/kg), or vehicle orally to different groups of rats.[1]

-

Sacrifice the animals 6 hours after drug administration.[1]

-

Remove the stomachs and open them along the greater curvature.

-

Gently rinse the stomachs with saline to remove gastric contents.

-

Examine the gastric mucosa for the presence of ulcers and other lesions using a dissecting microscope.

-

Score the severity of the gastric lesions based on a predefined scale (e.g., number and size of ulcers).

-

Calculate the ulcer index for each group and compare the results statistically.

Analytical Methodology

The development and validation of a robust analytical method is crucial for the pharmacokinetic and metabolic studies of this compound. A high-performance liquid chromatography (HPLC) method with UV or mass spectrometric (MS) detection would be suitable for the simultaneous quantification of the prodrug and its primary metabolites, aspirin and salicylic acid, in biological matrices such as plasma.

Proposed HPLC Method Development

A reverse-phase HPLC method could be developed based on existing methods for aspirin and salicylic acid analysis.[13][14]

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column

-

Mobile Phase: A gradient of acetonitrile and water with an acidic modifier (e.g., formic acid or acetic acid).

-

Detection: UV detection at a wavelength suitable for all three analytes (e.g., around 237 nm) or, for higher sensitivity and selectivity, tandem mass spectrometry (MS/MS).[13][14]

Sample Preparation:

-

Protein precipitation with acetonitrile followed by centrifugation.[13]

-

Alternatively, liquid-liquid extraction or solid-phase extraction for cleaner samples.[14]

-

Addition of an internal standard is essential for accurate quantification.

-

Inhibition of esterase activity in plasma samples immediately after collection is critical to prevent ex vivo hydrolysis of the prodrug and aspirin. This can be achieved by adding an esterase inhibitor like physostigmine or by immediate acidification and freezing of the samples.[13][14]

Conclusion and Future Directions

This compound holds theoretical promise as a safer aspirin prodrug with the potential to reduce gastrointestinal toxicity. The synthesis is straightforward, and the mechanism of action relies on well-understood metabolic pathways. However, a comprehensive evaluation of its pharmacokinetic and pharmacodynamic profile, along with a direct comparison of its gastrointestinal safety relative to aspirin in preclinical models, is necessary to validate its therapeutic potential. Future research should focus on obtaining quantitative data on its absorption, distribution, metabolism, and excretion, as well as its in vitro potency and in vivo efficacy and safety. Such studies will be instrumental in determining the clinical viability of this compound as a next-generation aspirin therapeutic.

References

- 1. Anti-ulcer activity of Lucer against experimentally induced gastric ulcers in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. New method of inducing intestinal lesions in rats by intraduodenal administration of aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 8. ijcmph.com [ijcmph.com]

- 9. Acetylsalicylic acid methyl ester | CAS#:580-02-9 | Chemsrc [chemsrc.com]

- 10. homework.study.com [homework.study.com]

- 11. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. What is Methyl Salicylate used for? [synapse.patsnap.com]

- 13. Measurement and pharmacokinetics of acetylsalicylic acid by a novel high performance liquid chromatographic assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Simultaneous Quantification of Multiple Analytes in Rat Plasma by UHPLC–MS/MS Following Oral Administration of Gastrodiae Rhizoma Extract for Pharmacokinetic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biological Activity of Methyl 2-acetoxybenzoate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biological activity of Methyl 2-acetoxybenzoate, also known as Methyl Acetylsalicylate. It details its mechanism of action as a prodrug, its primary pharmacological effects, and the standard experimental protocols used to evaluate its efficacy.

Introduction and Mechanism of Action

This compound (CAS 580-02-9) is the methyl ester of acetylsalicylic acid. It is widely recognized as a prodrug, meaning it is biologically inactive in its initial form and must undergo metabolic conversion to exert its therapeutic effects.[1][2][3] Its primary application in medicine is as a topical analgesic and anti-inflammatory agent.

Metabolic Activation: Hydrolysis

The biological activity of this compound is contingent upon its hydrolysis. Upon administration, particularly through the skin or after systemic absorption, it is rapidly metabolized by esterase enzymes present in plasma, the liver, and other tissues.[4][5] This enzymatic action cleaves the ester bonds, yielding its primary active metabolite, salicylic acid , and methanol.[6][7]

Primary Mechanism: Cyclooxygenase (COX) Inhibition

The pharmacological effects are mediated by its active metabolite, salicylic acid. Salicylic acid is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[8]

-

COX-1 is a constitutively expressed enzyme involved in "housekeeping" functions, such as protecting the gastric mucosa and maintaining renal blood flow.

-

COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by mediators like cytokines and growth factors.[9]

By inhibiting COX enzymes, salicylic acid blocks the conversion of arachidonic acid into prostaglandins (such as PGE₂, PGI₂) and thromboxanes.[10][11][12][13] Since prostaglandins are key mediators of inflammation, pain, and fever, their reduced synthesis leads to the compound's therapeutic effects. While acetylsalicylic acid (aspirin) acetylates the COX enzyme for irreversible inhibition, salicylic acid acts as a competitive, reversible inhibitor.[8][14]

Pharmacological Effects & Quantitative Data

The inhibition of prostaglandin synthesis results in three primary pharmacological activities: anti-inflammatory, analgesic, and antiplatelet effects. Quantitative data for the active metabolite, salicylic acid, and related standard drugs are summarized below.

Anti-inflammatory Activity

By reducing the levels of pro-inflammatory prostaglandins at the site of injury, salicylic acid diminishes key signs of inflammation, including edema, vasodilation, and pain. This effect is most pronounced in models of acute inflammation.

Table 1: In Vitro Cyclooxygenase (COX) Inhibition by Salicylic Acid

| Enzyme | Compound | IC₅₀ | Assay Conditions | Reference(s) |

|---|---|---|---|---|

| COX-2 | Sodium Salicylate | 5 µg/mL | IL-1β-induced COX-2 in human A549 cells; PGE₂ release | [8][14] |

| COX-2 | Sodium Salicylate | >100 µg/mL | IL-1β-induced COX-2 in human A549 cells with 30 µM exogenous arachidonic acid | [8][14] |

| COX-2 | Aspirin | 5.35 µM | LPS-induced COX-2 in RAW 264.7 macrophages; PGE₂ synthesis | [15] |

| COX-2 | Celecoxib | 0.08 µM | Ovine COX-1 and human recombinant COX-2 | [16] |

| COX-1 | Celecoxib | 9.4 µM | Ovine COX-1 and human recombinant COX-2 |[16] |

Note: The inhibitory activity of salicylate is highly dependent on the concentration of the substrate, arachidonic acid.

Analgesic Activity

The pain-relieving effect is primarily due to the peripheral inhibition of prostaglandin production, which prevents the sensitization of nociceptors (pain receptors) to chemical and mechanical stimuli.

Table 2: Comparative Analgesic Activity in Acetic Acid-Induced Writhing Test (Mice)

| Compound | Dose (mg/kg) | Writhing Inhibition (%) | Reference(s) |

|---|---|---|---|

| Test Compound 1 | 100 | 78% | [17] |

| Test Compound 2 | 50 | 83.05% | [18] |

| Test Compound 3 | 20 | 86.00% | [19] |

| Diclofenac Sodium | 10 | 76-91% | [17] |

| Aceclofenac | 25 | 85.59% |[18] |

Note: Data for various test compounds from literature are presented to illustrate typical results from this assay.

Antiplatelet Activity

Inhibition of COX-1 in platelets by salicylates reduces the synthesis of Thromboxane A₂, a potent promoter of platelet aggregation. This leads to a decreased tendency for blood clot formation.

Table 3: Comparative In Vitro Antiplatelet Activity | Inducer | Compound | Concentration | Inhibition (%) | Reference(s) | | :--- | :--- | :--- | :--- | | Arachidonic Acid (AA) | Test Compound | 150 µM | 80.8% |[20] | | Arachidonic Acid (AA) | Acetylsalicylic Acid (ASA) | 150 µM | 80.0% |[20] | | Adenosine Diphosphate (ADP) | Test Compound | 150 µM | 61.1% |[20] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of this compound and similar non-steroidal anti-inflammatory drugs (NSAIDs).

Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

-

Principle: This assay measures the ability of a test compound to inhibit the peroxidase activity of COX-1 or COX-2. The peroxidase component reduces PGG₂ to PGH₂. A colorimetric or fluorometric probe is used to detect the activity, which decreases in the presence of an inhibitor.

-

Materials:

-

Purified ovine COX-1 or human recombinant COX-2 enzyme.

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Heme cofactor.

-

Arachidonic acid (substrate).

-

Colorimetric or fluorometric probe (e.g., TMPD - N,N,N′,N′-tetramethyl-p-phenylenediamine).

-

Test compound (this compound/Salicylic acid) and reference inhibitor (e.g., Celecoxib).

-

96-well microplate and plate reader.

-

-

Procedure:

-

Prepare a reaction mixture in each well of a 96-well plate containing the assay buffer, heme, and the probe.

-

Add the test inhibitor at various concentrations to the appropriate wells. Include wells for a positive control (known inhibitor) and a vehicle control (no inhibitor).

-

Add the COX enzyme (COX-1 or COX-2) to all wells except the blank.

-

Pre-incubate the plate at 37°C for approximately 10-15 minutes to allow the inhibitor to interact with the enzyme.

-

Initiate the reaction by adding a solution of arachidonic acid to all wells.

-

Immediately measure the absorbance or fluorescence kinetically for 5-10 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).[21]

-

Protocol: Carrageenan-Induced Paw Edema (In Vivo)

-

Principle: This is a classic model of acute inflammation. Subplantar injection of carrageenan in the paw of a rodent induces a biphasic inflammatory response characterized by edema (swelling). The ability of a compound to reduce this swelling indicates anti-inflammatory activity.[22][23]

-

Materials:

-

Wistar rats or Swiss albino mice.

-

1% (w/v) λ-Carrageenan solution in sterile saline.

-

Test compound and reference drug (e.g., Indomethacin).

-

Vehicle (e.g., 0.5% carboxymethylcellulose).

-

Digital plethysmometer or calipers.

-

Administration tools (oral gavage needles, syringes).

-

-

Procedure:

-

Acclimatize animals for at least one week. Fast animals overnight before the experiment but allow access to water.

-

Randomly divide animals into groups (n=6): Vehicle Control, Positive Control (Indomethacin), and Test Groups (different doses of this compound).

-

Measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Administer the vehicle, reference drug, or test compound orally or intraperitoneally.

-

After 60 minutes, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw of each animal.[24][25]

-

Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.[24]

-

-

Data Analysis:

-

Calculate the edema volume at each time point by subtracting the initial paw volume from the post-treatment volume.

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula:

-

% Inhibition = [(V_c - V_t) / V_c] × 100

-

Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.

-

-

Protocol: Acetic Acid-Induced Writhing Test (In Vivo)

-

Principle: Intraperitoneal injection of an irritant like acetic acid induces a visceral pain response characterized by abdominal constrictions and stretching (writhing). This response is mediated by the local release of prostaglandins and other inflammatory mediators. A reduction in the number of writhes indicates a peripherally acting analgesic effect.[26][27]

-

Materials:

-

Swiss albino mice.

-

0.6% (v/v) Acetic acid solution.

-

Test compound and reference drug (e.g., Aspirin or Diclofenac).

-

Vehicle (e.g., normal saline).

-

Observation chambers, stopwatch.

-

-

Procedure:

-

Acclimatize and group the mice as described in the paw edema model.

-

Administer the vehicle, reference drug, or test compound orally or intraperitoneally.

-

After a 30-45 minute absorption period, inject each mouse intraperitoneally with 0.6% acetic acid (10 mL/kg body weight).

-

Immediately place each mouse in an individual observation chamber.

-

After a latency period of 5 minutes, count the total number of writhes (characterized by abdominal constriction and stretching of the hind limbs) for a continuous 10 or 15-minute period.

-

-

Data Analysis:

-

Calculate the mean number of writhes for each group.

-

Calculate the percentage inhibition of writhing for each treated group compared to the vehicle control group using the formula:

-

% Inhibition = [(W_c - W_t) / W_c] × 100

-

Where W_c is the mean number of writhes in the control group and W_t is the mean number of writhes in the treated group.[28]

-

-

Conclusion

This compound serves as an effective prodrug, delivering its active metabolite, salicylic acid, to exert well-characterized biological effects. Its primary mechanism of action via the inhibition of COX-1 and COX-2 enzymes translates into significant anti-inflammatory, analgesic, and antiplatelet activities. The experimental protocols detailed herein represent the standard, validated methods for quantifying these effects, providing a robust framework for the preclinical evaluation of this and other novel NSAIDs in drug discovery and development.

References

- 1. Acetylsalicylic acid methyl ester | CAS#:580-02-9 | Chemsrc [chemsrc.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proef Scheikunde Hydrolysis of Methylsalicylate (5e klas vwo) | Scholieren.com [scholieren.com]

- 7. Basic hydrolysis of methyl salicylate to produce salicylic acid [sites.google.com]

- 8. Sodium salicylate inhibits cyclo-oxygenase-2 activity independently of transcription factor (nuclear factor kappaB) activation: role of arachidonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclooxygenase - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Physiology and pathophysiology of cyclooxygenase-2 and prostaglandin E2 in the kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 14. irp-cdn.multiscreensite.com [irp-cdn.multiscreensite.com]

- 15. Salicylate metabolites inhibit cyclooxygenase-2-dependent prostaglandin E(2) synthesis in murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. jnu.ac.bd [jnu.ac.bd]

- 18. researchgate.net [researchgate.net]

- 19. In-vitro and in-vivo assessment of the anti-diabetic, analgesic, and anti-inflammatory potenstials of metal-based carboxylates derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Antiplatelet and Antithrombotic Activities of Non-Steroidal Anti-Inflammatory Drugs Containing an N-Acyl Hydrazone Subunit [mdpi.com]

- 21. benchchem.com [benchchem.com]

- 22. criver.com [criver.com]

- 23. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]

- 24. inotiv.com [inotiv.com]

- 25. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 26. academicjournals.org [academicjournals.org]

- 27. dovepress.com [dovepress.com]

- 28. youtube.com [youtube.com]

A Technical Guide to Methyl 2-acetoxybenzoate for Database Searching and Drug Development

This guide provides an in-depth technical overview of Methyl 2-acetoxybenzoate, also known as methyl acetylsalicylate or aspirin methyl ester. It is tailored for researchers, scientists, and drug development professionals, offering key data for database searching, understanding its mechanism of action, and practical experimental protocols.

Core Chemical Identifiers for Database Searching

For effective database searching and unambiguous identification, the International Chemical Identifier (InChI) and its compact version, the InChIKey, are essential.

The standard InChIKey for this compound is ONWPLBKWMAUFGZ-UHFFFAOYSA-N .[1][2][3][4]

Additional key identifiers are summarized in the table below.

| Identifier | Value |

| IUPAC Name | methyl 2-acetyloxybenzoate[1] |

| InChI | InChI=1S/C10H10O4/c1-7(11)14-9-6-4-3-5-8(9)10(12)13-2/h3-6H,1-2H3[1][2][3] |

| Canonical SMILES | CC(=O)OC1=CC=CC=C1C(=O)OC[1] |

| CAS Number | 580-02-9[5] |

| Molecular Formula | C10H10O4[5] |

| Synonyms | Methyl acetylsalicylate, Aspirin methyl ester, Methyl o-acetoxybenzoate[2][5] |

Physicochemical Properties

A summary of key physicochemical properties is crucial for experimental design and computational modeling.

| Property | Value | Source |

| Molecular Weight | 194.18 g/mol | [1] |

| Melting Point | 50-51.5 °C | [3][6] |

| Boiling Point | 254.9 °C at 760 mmHg | [6] |

| Flash Point | 121.4 °C | [6] |

| LogP | 1.39850 | [6] |

| Solubility | Soluble in organic solvents like DMSO, ethanol, and ether; limited solubility in water.[5][7] |

Biological Activity and Mechanism of Action

This compound is recognized as a safe and simple anti-inflammatory prodrug of aspirin.[6][7][8] Its therapeutic effects are realized after it is hydrolyzed, either chemically or enzymatically, to its active metabolites, which include salicylic acid.[6][9] The primary mechanism of action of its active form, acetylsalicylic acid (aspirin), is the irreversible inactivation of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2]

By acetylating a serine residue in the active site of COX enzymes, aspirin blocks the conversion of arachidonic acid into prostaglandins and thromboxanes.[1][2][3] This inhibition leads to the well-known anti-inflammatory, analgesic (pain relief), antipyretic (fever reduction), and antiplatelet effects associated with aspirin.[1][2][4]

Signaling Pathway: Aspirin's Inhibition of the COX Pathway

Caption: Mechanism of action of aspirin via irreversible inhibition of COX-1 and COX-2 enzymes.

Experimental Protocols

Hydrolysis of this compound

The conversion of the prodrug to its active form is a critical experimental step. This can be achieved through chemical or enzymatic hydrolysis.

A. Chemical Hydrolysis (Base-Catalyzed)

This protocol is adapted from the hydrolysis of the structurally similar methyl salicylate and outlines a general procedure.[10][11][12]

-

Dissolution : Dissolve this compound in a suitable solvent such as ethanol.

-

Saponification : Add an aqueous solution of a strong base (e.g., 2M Sodium Hydroxide) to the flask. A typical molar ratio of base to ester is 7:1 to ensure complete reaction.[11]

-

Reflux : Heat the mixture under reflux for approximately 15-30 minutes to drive the hydrolysis to completion.

-

Acidification : After cooling the reaction mixture, carefully add a strong acid (e.g., 2M Hydrochloric Acid or 2N Sulfuric Acid) until the solution is acidic (pH < 2), which protonates the salicylate salt.[10][11]

-

Isolation : The resulting salicylic acid precipitate is collected by vacuum filtration.

-

Purification : The crude product can be purified by recrystallization from hot water to yield the final product.

B. Enzymatic Hydrolysis

Lipase-catalyzed hydrolysis offers a milder and often more specific alternative to chemical methods.

-

Enzyme Selection : Lipase B from Candida antarctica is an effective catalyst for this transformation.[13]

-

Reaction Setup : Dissolve this compound in a suitable solvent system (e.g., a mixture of dioxane and tert-butanol).

-

Hydrolysis : Add the lipase to the solution and stir the mixture at a controlled temperature (e.g., room temperature or 0°C) for a set period (e.g., 1 hour).[13]

-

Monitoring : The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Workup : Once the reaction is complete, the enzyme can be filtered off, and the product can be isolated from the filtrate after solvent removal and appropriate purification steps.

Caption: General experimental workflows for chemical and enzymatic hydrolysis.

Preparation of Formulations for In Vivo Experiments

For animal studies, preparing a clear and stable solution is critical. The following protocols yield clear solutions with a solubility of at least 2.5 mg/mL (12.87 mM).[7] It is recommended to prepare working solutions freshly on the day of use.[7]

| Protocol | Solvent 1 (10%) | Solvent 2 | Solvent 3 | Solvent 4 |

| 1 | DMSO | 40% PEG300 | 5% Tween-80 | 45% Saline |

| 2 | DMSO | 90% (20% SBE-β-CD in Saline) | - | - |

| 3 | DMSO | 90% Corn Oil | - | - |

Detailed Procedure (Example using Protocol 1 for 1 mL total volume):

-

Prepare a stock solution of this compound in DMSO (e.g., 25.0 mg/mL).

-

Take 100 µL of the DMSO stock solution.

-

Add 400 µL of PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix again.

-

Add 450 µL of saline to bring the final volume to 1 mL.

-

If any precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[7]

Caption: Workflow for preparing an in vivo formulation using a multi-component solvent system.

References

- 1. Mechanism of action of aspirin - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Aspirin? [synapse.patsnap.com]

- 3. droracle.ai [droracle.ai]

- 4. Aspirin - Wikipedia [en.wikipedia.org]

- 5. CAS 580-02-9: this compound | CymitQuimica [cymitquimica.com]

- 6. Acetylsalicylic acid methyl ester | CAS#:580-02-9 | Chemsrc [chemsrc.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Chemistry 211 Experiment 3 [home.miracosta.edu]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Basic hydrolysis of methyl salicylate to produce salicylic acid [sites.google.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

Methyl 2-acetoxybenzoate: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-acetoxybenzoate, also known as methyl acetylsalicylate, is an organic compound with the CAS number 580-02-9.[1][2] It is a derivative of salicylic acid and finds application in the synthesis of pharmaceuticals and fragrances.[1] This technical guide provides a comprehensive overview of the safety and handling precautions necessary for the use of this compound in a laboratory and research setting. Due to the limited availability of a comprehensive, official Safety Data Sheet (SDS) from major suppliers, this guide has been compiled from available data sources. Contradictory information exists regarding its hazard classification, and this guide will present the available data with appropriate context.

Hazard Identification and Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a framework for the hazardous properties of this compound. The GHS information provided by one company from one notification to the ECHA C&L Inventory indicates the following classification:

Table 1: GHS Classification

| Hazard Class | Category | Hazard Statement |

| Skin corrosion/irritation | 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 | H335: May cause respiratory irritation |

Source: PubChem[3]

It is important to note that some sources state that this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard and does not appear to be overly harmful.[4] However, given the GHS classification from a regulatory inventory, it is prudent to handle this compound with the precautions outlined in this guide.

Physical and Chemical Properties

Understanding the physical and chemical properties of a substance is crucial for its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 580-02-9 | [1][2][5][6] |

| Molecular Formula | C₁₀H₁₀O₄ | [2] |

| Molecular Weight | 194.19 g/mol | [1] |

| Appearance | White to almost white powder or crystal | [5] |

| Melting Point | 47.0 to 51.0 °C | [5] |

| Boiling Point | 136 °C at 9 mmHg | [5] |

| Solubility | Soluble in Methanol | [5] |

| Flash Point | 121.4ºC | [7] |

One source describes the substance as "Highly Flammable"[7], which is inconsistent with a flash point of 121.4°C. Therefore, this classification should be treated with caution, and as a combustible solid, it should be kept away from ignition sources.

Safe Handling and Storage

Adherence to proper handling and storage protocols is paramount to ensure the safety of laboratory personnel.

Handling

-

Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation of dust or vapors.

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber).

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing to prevent skin contact.

-

-

Hygiene Practices: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Recommended storage temperature is below 15°C in a cool and dark place.[5]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

Table 3: First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Accidental Release Measures

A clear and practiced protocol for managing accidental releases is essential.

-

Personal Precautions: Evacuate unnecessary personnel. Wear appropriate personal protective equipment (PPE) as outlined in Section 3.1. Avoid breathing dust.

-

Environmental Precautions: Prevent the material from entering drains or waterways.

-

Containment and Clean-up:

-

For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.

-

For large spills, cordon off the area and follow emergency procedures.

-

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, water spray, or alcohol-resistant foam.

-

Unsuitable Extinguishing Media: Do not use a solid water stream as it may scatter and spread the fire.

-

Specific Hazards: As a combustible solid, it may burn in a fire, producing irritating or toxic gases (e.g., carbon monoxide, carbon dioxide).

-